Home > Products > Screening Compounds P111058 > 4'-Methyl-2-(4-phenylpiperazin-1-yl)-2'-pyrrolidin-1-yl-4,5'-bipyrimidine
4'-Methyl-2-(4-phenylpiperazin-1-yl)-2'-pyrrolidin-1-yl-4,5'-bipyrimidine -

4'-Methyl-2-(4-phenylpiperazin-1-yl)-2'-pyrrolidin-1-yl-4,5'-bipyrimidine

Catalog Number: EVT-4634356
CAS Number:
Molecular Formula: C23H27N7
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-(−)-2[[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol

Compound Description: This compound is a derivative of Trolox®, a synthetic analog of Vitamin E known for its antioxidant properties. It was synthesized and characterized as part of a study investigating its use as a labeled compound for research purposes. []

Relevance: This compound shares a significant structural similarity with 4'-methyl-2-(4-phenyl-1-piperazinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidine. Both compounds feature a central piperazine ring substituted at the 1-position with a pyrimidine ring. Additionally, both compounds have a 2,6-di-1-pyrrolidinyl-4-pyrimidinyl substituent. The primary difference lies in the substituent at the 4-position of the piperazine ring. In this compound, it's a methyl-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol group, while in the target compound, it's a phenyl group. []

2[[4-(2,6-di-1-pyrrolidinyl-4-[¹³C2]-pyrimidinyl)-1- piperazinyl]-[¹³C]-methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1- benzopyran-6-ol

Compound Description: This compound is a carbon-13 labeled analog of (R)-(−)-2[[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol. This labeling makes it valuable for research applications, particularly in metabolic studies. []

Relevance: This compound is closely related to 4'-methyl-2-(4-phenyl-1-piperazinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidine due to the presence of a 2,6-di-1-pyrrolidinyl-4-pyrimidinyl group attached to a piperazine ring. This shared structural motif suggests potential similarities in their binding affinities or biological activities. []

4-(1-piperazinyl)-2,6-di-1-pyrrolidinyl-[2,5-¹³C2]- pyrimidine

Compound Description: This compound serves as a key intermediate in the synthesis of (R)-(−)-2[[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol and its carbon-13 labeled analog. []

Relevance: This compound shares the core 2,6-di-1-pyrrolidinyl-4-pyrimidinyl-piperazine structure with 4'-methyl-2-(4-phenyl-1-piperazinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidine. []

5-(4-Biphenyl)-3-methyl-4-{2-[6-(4-methyl-1-piperazinyl)hexyloxy]phenyl}-1,2,4-triazole (19)

Compound Description: This compound acts as a selective antagonist for the human vasopressin V1A receptor. Research indicates that it demonstrates potent affinity for the hV1A receptor, with a Ki value of 1.04 nM, and exhibits high selectivity, surpassing hV2 by 1700-fold. []

Relevance: This compound, while possessing a triazole ring instead of a pyrimidine, shares a significant structural feature with 4'-methyl-2-(4-phenyl-1-piperazinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidine: the presence of a 4-methylpiperazine moiety. This shared component suggests that both compounds might interact with similar biological targets, although their overall pharmacological profiles may differ. []

5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH66712)

Compound Description: This compound is a mechanism-based inactivator of both CYP2D6 and CYP3A4, enzymes crucial for metabolizing a wide range of drugs. This inhibition can potentially lead to drug-drug interactions. [, ]

Relevance: This compound shares the 4-phenylpiperazine moiety with 4'-methyl-2-(4-phenyl-1-piperazinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidine. This shared structural element might contribute to interactions with similar binding sites or influence their overall molecular shapes, despite their distinct pharmacological profiles. [, ]

cis-(−)-2,3-dihydro-3-(4-methyl-piperazinyl)methyl-2-phenyl-1,5-benzothiazepin-4(5H)-one dihydrochloride (BTM-1042)

Compound Description: BTM-1042 exhibits antispasmodic properties. It acts by depressing twitch responses in the ileum, showing comparable efficacy to atropine. While it demonstrates muscarinic receptor blocking activity, it is less potent than atropine in this regard. []

Relevance: BTM-1042 and 4'-methyl-2-(4-phenyl-1-piperazinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidine both contain the 4-methylpiperazine structural motif. The presence of this shared feature could indicate potential similarities in their binding affinities or interactions with specific biological targets, despite their different overall structures and pharmacological activities. []

(−)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindole-1(2H)-one (JM-1232(−))

Compound Description: JM-1232(−) is classified as a novel isoindoline compound. It interacts with benzodiazepine receptors and is under consideration for its potential as a sedative or intravenous anesthetic. []

Relevance: JM-1232(−) and 4'-methyl-2-(4-phenyl-1-piperazinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidine both share the 4-methylpiperazine structural element. This commonality suggests that these compounds might exhibit some degree of similarity in their binding interactions or pharmacological effects, despite their distinct chemical structures. []

4-Methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (II)

Compound Description: This compound served as the subject of stability studies. Researchers investigated its degradation kinetics in aqueous solutions under varying pH and temperature conditions using HPLC methods. [, ]

Relevance: Both 4-methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine and 4'-methyl-2-(4-phenyl-1-piperazinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidine incorporate the 4-phenylpiperazine structural motif within their structures. This shared feature suggests a potential for these compounds to exhibit some degree of similarity in their binding profiles or biological activities, despite differences in their overall chemical structures. [, ]

4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]-propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (III)

Compound Description: This compound is a 3,4-pyridinedicarboximide derivative possessing analgesic activity. Its quantitative determination was achieved through reversed-phase high-performance liquid chromatography (HPLC), employing oxazepam as an internal standard. []

Relevance: 4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]-propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine and 4'-methyl-2-(4-phenyl-1-piperazinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidine both feature the 4-phenylpiperazine structural motif. This commonality suggests that these compounds might exhibit some degree of similarity in their binding profiles or biological activities, despite differences in their overall chemical structures. []

Properties

Product Name

4'-Methyl-2-(4-phenylpiperazin-1-yl)-2'-pyrrolidin-1-yl-4,5'-bipyrimidine

IUPAC Name

4-methyl-5-[2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-2-pyrrolidin-1-ylpyrimidine

Molecular Formula

C23H27N7

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C23H27N7/c1-18-20(17-25-23(26-18)29-11-5-6-12-29)21-9-10-24-22(27-21)30-15-13-28(14-16-30)19-7-3-2-4-8-19/h2-4,7-10,17H,5-6,11-16H2,1H3

InChI Key

FOOLFYGTIUUPSA-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1C2=NC(=NC=C2)N3CCN(CC3)C4=CC=CC=C4)N5CCCC5

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NC=C2)N3CCN(CC3)C4=CC=CC=C4)N5CCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.